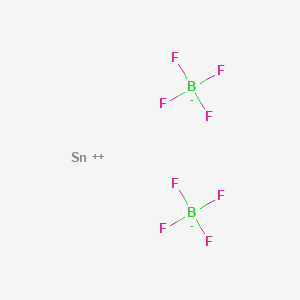
四氟硼酸锡(II)
描述
Tin(II) tetrafluoroborate, also known as tin tetrafluoroborate or tin difluoroborate, is an inorganic compound with the chemical formula Sn(BF4)2. It is a white solid that is used in a variety of laboratory experiments and applications, including organic synthesis and catalysis. Tin(II) tetrafluoroborate is a highly stable compound and is soluble in both water and organic solvents. It is also a highly reactive compound and is capable of forming strong covalent bonds with other molecules.
科学研究应用
电沉积: Morimitsu 等人 (2003) 研究了 Sn(II) 在 1-乙基-3-甲基咪唑四氟硼酸熔融盐中的电化学,重点关注锡在铂电极上的电沉积和溶解 (Morimitsu, Nakahara, Iwaki, & Matsunaga, 2003).
材料科学: Batzill 和 Diebold (2005) 综述了氧化锡的物理和化学性质,其动机是它在固态气体传感器、氧化催化剂和透明导体中的应用 (Batzill 和 Diebold,2005).
电化学储存: Achour 等人 (2018) 研究了反应溅射 TiN 电极的表面化学对电化学电容器 (EC) 的影响,重点关注表面缺陷如何增强电化学电容电荷储存 (Achour、Islam、Ahmad、Brizoual、Djouadi 和 Brousse,2018).
催化和燃料电池: Jou 等人 (2010) 研究了从离子液体中电沉积钯锡合金以进行乙醇电氧化,揭示了镀有 Pd-Sn 的电极的效率和稳定性提高 (Jou, Chang, Whang, & Sun, 2010).
分析化学: Al-zamil 和 Townshend (1988) 开发了一种使用冷阱和 SnO 发射测量来测定锡的方法,突出了锡的挥发性氢化物形成 (Al-zamil 和 Townshend,1988).
电化学生产: Mamantov 和 Laher (1989) 表明四氟硼酸盐熔体是电化学生产氟的可行电解质,使用涉及锡的阳极和阴极 (Mamantov 和 Laher,1989).
化学气相沉积 (CVD): Suh 等人 (1997) 使用一种新型的六氟异丙氧基锡(IV)配合物和一种相关的锡(II)化合物作为 CVD 中氧化锡薄膜的前驱体 (Suh、Hoffman、Atagi、Smith、Liu 和 Chu,1997).
纳米材料合成: Dong 等人 (2008) 在含有四氟硼酸盐的离子液体存在下通过水热法合成了氧化锡 (SnO2) 微球 (Dong、Li、Liu、Lin 和 Liu,2008).
作用机制
Target of Action
Tin(II) tetrafluoroborate, also known as Tin fluoroborate, is primarily employed in metal plating . The primary targets of this compound are the metal surfaces that are to be plated.
Mode of Action
It is known that the compound interacts with metal surfaces, facilitating the process of metal plating .
Biochemical Pathways
The compound has been observed to interact with crown ethers and oxa-thia- or oxa-selena-macrocycles, leading to fragmentation of the fluoroanions, cleavage of the ligands, and adduct formation .
Result of Action
The primary result of Tin(II) tetrafluoroborate’s action is the plating of metal surfaces On a molecular level, the compound facilitates the deposition of a metal layer onto the target surface
Action Environment
The action, efficacy, and stability of Tin(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It is corrosive to metals and incompatible with certain substances such as nitrates and strong acids . Furthermore, its reactivity can lead to the release of irritating gases and vapors upon thermal decomposition .
安全和危害
生化分析
Biochemical Properties
Tin(II) tetrafluoroborate plays a significant role in biochemical reactions. It is primarily used in metal plating, including the plating of bath tinned copper and tin alloy
Cellular Effects
It is known that tin compounds can be absorbed via oral, inhalation, or dermal routes, and they may enter the bloodstream and bind to hemoglobin, where they are distributed and accumulate mainly in the kidney, liver, lung, and bone .
Molecular Mechanism
It is known that the compound is used in electroplating and acts as a catalyst for various organic reactions
属性
IUPAC Name |
tin(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZSNSDMGTYJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884647 | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18026 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13814-97-6 | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin bis(tetrafluoroborate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Tin(II) tetrafluoroborate in electroplating baths, and how does it impact the final product?
A1: Tin(II) tetrafluoroborate serves as a source of tin ions in electroplating baths, specifically for depositing tin onto metallic surfaces. [] This process is widely employed to enhance corrosion resistance and achieve a bright, aesthetically pleasing finish. [] The addition of specific additives, such as perfluoroalkyl sulfonates as wetting agents, can further improve the speed and quality of tin deposition. []
Q2: What are the potential challenges associated with handling Tin(II) tetrafluoroborate in laboratory settings?
A3: While Tin(II) tetrafluoroborate is a valuable compound for various applications, it requires careful handling due to its reactivity. The compound is sensitive to moisture, and exposure to air can lead to its decomposition. Therefore, it should be stored under inert conditions, such as in a desiccator or a glove box. Additionally, as observed in its reactions with macrocycles, Tin(II) tetrafluoroborate can undergo hydrolysis, particularly in the presence of certain ligands. [] This hydrolysis can generate hydrofluoric acid (HF), a highly corrosive and toxic substance. Consequently, appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




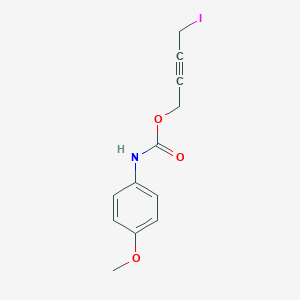
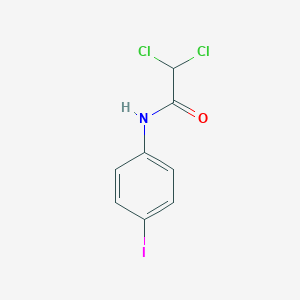


![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
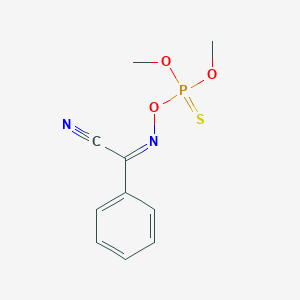
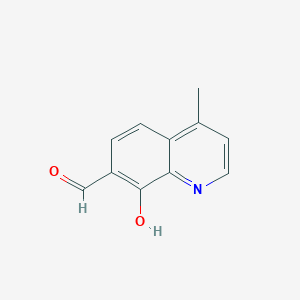
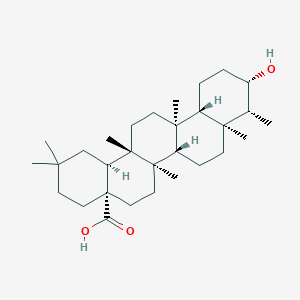
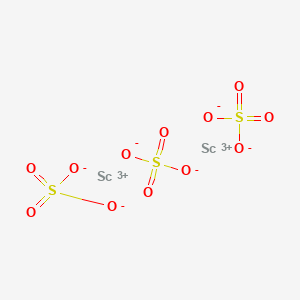
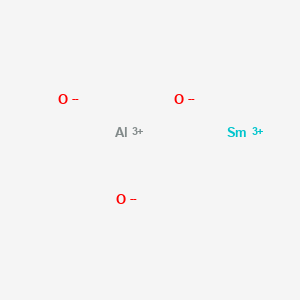
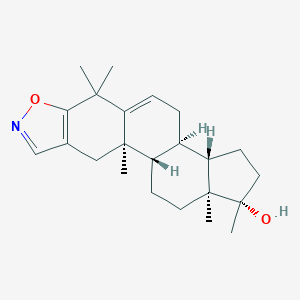
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)